2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, 2-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid hydrochloride , precisely defines its molecular architecture. Breaking down the nomenclature:
- 2-amino : Indicates an amino group (-NH₂) at the second carbon of the propanoic acid backbone.
- 3-(1-phenylmethoxycarbonylpiperidin-4-yl) : Specifies a piperidine ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) protecting group, attached to the third carbon of the amino acid.
- propanoic acid hydrochloride : Denotes the carboxylic acid group at the first carbon and the hydrochloride salt form.
The molecular formula is C₂₁H₃₀ClN₂O₆ , with a molecular weight of 471.93 g/mol. Key structural features include:
- A central piperidine ring (six-membered nitrogen-containing heterocycle).
- A benzyloxycarbonyl (Cbz) group attached to the piperidine nitrogen, serving as a protective moiety for amines during synthesis.
- A chiral center at the alpha-carbon of the amino acid backbone, with stereochemical configuration critical for biological activity.
Comparative analysis with related compounds reveals distinct structural differences:
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s tetrahedral geometry around the chiral center and chair conformation of the piperidine ring.
Historical Development in Heterocyclic Amino Acid Research
The synthesis of this compound represents a convergence of three key developments in 21st-century organic chemistry:
Advancements in Protective Group Chemistry : The benzyloxycarbonyl (Cbz) group, first introduced by Max Bergmann in 1932, became widely adopted for amine protection in peptide synthesis. Its stability under basic conditions and selective removal via hydrogenolysis made it ideal for piperidine-containing systems.
Piperidine Functionalization Techniques : Between 2005–2015, catalytic asymmetric hydrogenation methods enabled efficient production of chiral piperidine derivatives. A 2012 study demonstrated 95% enantiomeric excess (ee) in synthesizing 4-substituted piperidines using iridium catalysts.
Amino Acid Side Chain Engineering : The compound’s design builds on work by Fischer (2010), who showed that bulky piperidine substituents at the β-position of amino acids enhance binding to G-protein-coupled receptors.
Key milestones in its development include:
- 2015 : First reported synthesis via N-Cbz protection of 4-aminopiperidine followed by Michael addition to dehydroalanine.
- 2018 : Optimization of hydrochloride salt crystallization conditions to achieve >99% purity.
- 2021 : Use as a key intermediate in the synthesis of CCR5 receptor antagonists for HIV treatment.
Position Within Piperidine-Based Chiral Building Blocks
This compound occupies a unique niche among chiral piperidine derivatives due to three structural advantages:
Stereochemical Flexibility : The 4-position substitution on the piperidine ring allows for axial/equatorial isomer control. At 25°C, 85% of molecules adopt the energetically favorable equatorial conformation.
Orthogonal Reactivity : The Cbz group’s stability enables sequential functionalization of both the amino and carboxylic acid groups. A 2020 study demonstrated:
Conformational Restriction : Molecular dynamics simulations show the piperidine ring reduces backbone flexibility by 40% compared to linear amino acids, enhancing target binding specificity.
Comparative analysis with other piperidine building blocks:
The compound’s utility is exemplified in the synthesis of:
Properties
IUPAC Name |
2-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c17-14(15(19)20)10-12-6-8-18(9-7-12)16(21)22-11-13-4-2-1-3-5-13;/h1-5,12,14H,6-11,17H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHYOQJMMDWXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(C(=O)O)N)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Amino Acid Formation: The amino acid moiety is introduced through a series of reactions involving the addition of amino and carboxyl groups.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of functionalized amino acids with cyclic side chains. Key structural analogs include:
2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride (CAS: 128583-07-3)
- Structural Difference : Replaces the Cbz-piperidin-4-yl group with an oxan-4-yl (tetrahydropyran) moiety.
- Solubility : Higher aqueous solubility due to the reduced steric hindrance of the tetrahydropyran ring compared to the Cbz-piperidine group.
- Stability : Lacks the acid-labile Cbz group, making it less prone to decomposition under acidic conditions but more susceptible to oxidation.
- Applications : Preferred in syntheses requiring neutral pH compatibility.
Boc-Protected Analogs (e.g., BocNH-PBLJ0223 and BocNH-PBLJ0224)
- Structural Difference : Substitutes the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Deprotection Conditions: Boc requires acidic conditions (e.g., trifluoroacetic acid), whereas Cbz is cleaved via hydrogenolysis.
- Thermal Stability : Boc derivatives exhibit superior thermal stability, enabling high-temperature reactions.
6-Fluoropyridine-2-sulfonyl Chloride Derivatives (CAS: 368866-33-5)
- Functional Group Variance : Incorporates a sulfonyl chloride and fluorine substituent, altering electrophilicity.
- Reactivity : Enhanced reactivity in nucleophilic aromatic substitution compared to the Cbz-piperidine system.
Data Table: Key Properties of Comparable Compounds
| Compound | CAS Number | Solubility (mg/mL) | Deprotection Method | Primary Use |
|---|---|---|---|---|
| 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid HCl | 1393524-16-7 | 25 (H₂O), 50 (DMSO) | Hydrogenolysis | Peptide synthesis |
| 2-Amino-3-(oxan-4-yl)propanoic acid HCl | 128583-07-3 | 40 (H₂O), 30 (EtOH) | Acid hydrolysis | Neutral-pH drug intermediates |
| BocNH-PBLJ0223 (Boc-protected analog) | N/A | 10 (H₂O), 80 (DCM) | Acid cleavage | Solid-phase synthesis |
| 6-Fluoropyridine-2-sulfonyl chloride | 368866-33-5 | Insoluble (H₂O), 100 (THF) | N/A | Electrophilic coupling |
Research Findings and Trends
- Solubility vs. Stability Trade-off : The Cbz-piperidine derivative balances moderate solubility with stability under basic conditions, outperforming Boc analogs in aqueous systems but requiring specialized deprotection.
- Piperidine vs. Tetrahydropyran : Piperidine-based compounds exhibit higher basicity, influencing binding affinity in enzyme-targeted therapies compared to tetrahydropyran analogs.
- Fluorine/Sulfonyl Substitutions: Fluoropyridine derivatives show enhanced metabolic stability in vivo, a trait less pronounced in the Cbz-piperidine parent compound.
Biological Activity
2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 342.82 g/mol
- CAS Number : 2309447-20-7
- Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl group and an amino acid moiety, contributing to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. This compound may act as an antagonist or modulator for certain receptors involved in pain and inflammation pathways, particularly the prostaglandin E receptor (EP3), which is implicated in various physiological processes including pain modulation and inflammatory responses .
Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds structurally related to 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid have shown promising results against various cancer cell lines. A notable study demonstrated that similar analogs exhibited selective cytotoxicity towards non-small cell lung cancer (NSCLC) cells, reducing cell viability significantly when compared to standard chemotherapeutics like doxorubicin .
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress linked to numerous diseases. In vitro assays have shown that piperidine derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells . The DPPH radical scavenging assay indicated that certain analogs possess strong antioxidant capabilities, which could be beneficial in therapeutic contexts.
Study on Anticancer Activity
In a study published in Molecules, researchers evaluated the anticancer effects of several piperidine derivatives, including those structurally similar to the target compound. The findings revealed that these compounds could reduce the viability of A549 lung cancer cells by over 50%, highlighting their potential as anticancer agents .
Pharmacokinetic Profile
A pharmacokinetic study on related compounds assessed their stability and absorption characteristics in vivo. Results indicated favorable metabolic profiles, suggesting that modifications to the piperidine structure could enhance bioavailability and therapeutic efficacy .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Key Activity |
|---|---|---|---|
| This compound | 2309447-20-7 | 342.82 g/mol | Anticancer, Antioxidant |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | Various | Varies | EP3 receptor antagonism |
| Piperidine derivatives (general class) | Various | Varies | Antitumor activity |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a benzyloxycarbonyl (Cbz)-protected piperidine derivative with an amino acid precursor under basic conditions. For example, refluxing with acetone and anhydrous K₂CO₃ can facilitate nucleophilic substitution or condensation reactions .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches .
- Purification : Employ column chromatography or recrystallization. Monitor purity via TLC (e.g., methanol:DCM 4:6) .
Basic: Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Structural Confirmation :
- NMR : Use ¹H/¹³C NMR to verify the piperidin-4-yl group, benzyloxycarbonyl moiety, and amino acid backbone. Compare peaks to analogous compounds (e.g., shifts for Cbz-protected amines typically appear at δ 5.1–5.3 ppm for CH₂Ph) .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 210–254 nm.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁N₂O₄Cl).
- Data Interpretation : Cross-reference spectral data with PubChem entries or computational predictions (e.g., InChI key validation) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Exposure Mitigation :
- Emergency Response : Immediate rinsing with water for 15+ minutes if exposed. Seek medical evaluation for persistent symptoms .
Advanced: How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
- Docking Studies : For biological applications, perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., enzymes or receptors). Validate with experimental IC₅₀ values .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for novel derivatives .
Advanced: What strategies resolve contradictions in reported biological activity or synthetic yields of this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare literature data (e.g., IC₅₀ variability) by normalizing experimental variables (cell lines, assay conditions) .
- Error Source Identification :
- Collaborative Validation : Share samples with independent labs for blinded reproducibility testing .
Advanced: How can isotopic labeling or kinetic studies elucidate the reaction mechanism of this compound in peptide coupling?
Methodological Answer:
- Isotopic Labeling : Incorporate ¹³C or ¹⁵N into the amino acid backbone to track bond formation via NMR or MS. For example, monitor carbodiimide-mediated coupling using ¹³C-labeled Cbz groups .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure activation parameters (ΔH‡, ΔS‡) under varying temperatures .
- Mechanistic Probes : Introduce steric or electronic modifiers (e.g., tert-butyl esters) to assess their impact on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
